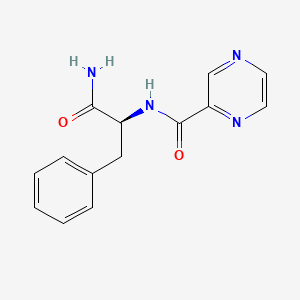

Bortezomib impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQJEBWLYWKXRA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736476 | |

| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289472-80-6 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289472-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Bortezomib Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bortezomib (B1684674) Impurity A, a critical substance for consideration in the development and quality control of the proteasome inhibitor, Bortezomib. This document outlines its chemical identity, formation, and analytical methodologies for its characterization.

Chemical Identity and Structure

Bortezomib Impurity A is a known metabolite and degradation product of Bortezomib.[1][2] It is formed through the oxidative degradation of the parent drug.[3][4][5]

Chemical Name: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[1][6]

Alternative Name: Bortezomib Amide Impurity[7][8]

CAS Number: 289472-80-6[1][6][7][8][9][10][11]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][7][8][11] |

| Molecular Weight | 270.29 g/mol | [2][7][8][11] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1][11] |

| Storage Temperature | 2-8°C or -20°C | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [1] |

| UV λmax | 269 nm | [1] |

Formation and Degradation Pathway

This compound is a significant degradation product formed under oxidative stress conditions.[1][12] The primary mechanism of its formation is the oxidative deboronation of Bortezomib, where the boronic acid moiety is replaced.[4][5] This transformation leads to the formation of an amide group, resulting in this compound.

Caption: Formation pathway of this compound from Bortezomib.

Experimental Protocols

The identification and quantification of this compound are crucial for ensuring the quality and stability of Bortezomib drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol is a composite based on methodologies described in the literature for the analysis of Bortezomib and its impurities.[3][13][14][15]

Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile/Water/Formic Acid (300:700:1 v/v/v) or 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (800:200:1 v/v/v) or 0.1% TFA in Acetonitrile |

| Gradient Elution | 0-15 min: 100% A to 100% B (linear gradient)15-17 min: 100% B to 100% A (linear gradient)17-22 min: 100% A (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Accurately weigh and dissolve the Bortezomib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of a qualified reference standard.

-

Quantify the impurity using the area normalization method or an external standard calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

This protocol provides a general framework for the structural confirmation of this compound.[3]

Objective: To confirm the identity of this compound by determining its mass-to-charge ratio (m/z).

Instrumentation:

-

LC-MS system equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Utilize an HPLC method similar to the one described in Section 3.1, ensuring compatibility with the MS detector.

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-30 V |

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Confirm the presence of the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the impurity (270.29 g/mol ).

Quantitative Data Summary

The presence of this compound has been reported in various studies. The following table summarizes representative quantitative data.

| Study Type | Sample | Impurity A Level | Analytical Method | Reference |

| Impurity Profiling | Bortezomib Anhydride Essence (99.6% pure) | 0.13% | HPLC-MS | [3] |

| Degradation Study | Bortezomib after one month in air-filled sample | Not explicitly quantified, but identified as a major degradation product (BTZ1) | NMR | [4] |

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of this compound in a drug substance or product.

Caption: Workflow for the identification of this compound.

This comprehensive guide provides drug development professionals with the necessary information to understand, identify, and control this compound, ensuring the safety and efficacy of Bortezomib-containing pharmaceuticals.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 289472-80-6 | SynZeal [synzeal.com]

- 7. This compound Manufacturer Exporter Supplier from Hoshiarpur India [chembuildpharma.co.in]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | CAS No- 289472-80-6 | Simson Pharma Limited [simsonpharma.com]

- 10. This compound | CAS No: 289472-80-6 [aquigenbio.com]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 14. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bortezomib Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Bortezomib Impurity A, a critical reference standard for the quality control of the proteasome inhibitor Bortezomib. This document outlines the common synthetic approach, which involves the controlled degradation of the active pharmaceutical ingredient, Bortezomib. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and drug development activities.

Introduction to this compound

This compound, chemically known as (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a significant degradation product of Bortezomib.[1][2] Its formation is primarily observed under oxidative conditions, where the boronic acid moiety of Bortezomib is cleaved and replaced by an amide group.[3][4] As a key impurity, its synthesis and characterization are essential for the development of robust analytical methods to ensure the purity and stability of Bortezomib drug products.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |

| CAS Number | 289472-80-6 |

| Molecular Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 270.29 g/mol |

| Synonyms | Bortezomib Amide Impurity |

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step oxidative degradation of Bortezomib. The process involves an initial oxidation to form a hydroxyl intermediate, followed by a rearrangement to the final amide impurity.

The overall transformation can be summarized as follows:

Caption: High-level overview of the synthesis pathway for this compound from Bortezomib.

Step 1: Oxidation of Bortezomib to Hydroxylated Intermediates

The first step in the synthesis of Impurity A is the oxidative deboronation of Bortezomib.[3] This reaction targets the carbon-boron bond, replacing it with a hydroxyl group to form two epimeric products: N-[(1R)-1-hydroxy-3-methylbutyl]-Nα-(pyrazin-2-ylcarbonyl)-l-phenylalaninamide (4a) and N-[(1S)-1-hydroxy-3-methylbutyl]-Nα-(pyrazin-2-ylcarbonyl)-l-phenylalaninamide (4b).[3]

Caption: Experimental workflow for the oxidation of Bortezomib.

Step 2: Transformation to this compound

The hydroxylated intermediate (specifically 4a) can then be converted to this compound. This transformation is facilitated by alkaline conditions, which promote a rearrangement to the final amide product.[3]

Caption: Workflow for the conversion of the hydroxylated intermediate to Impurity A.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the controlled degradation of Bortezomib.[3]

Protocol 1: Synthesis of Hydroxylated Intermediates (4a and 4b)

Objective: To oxidize Bortezomib anhydride to its hydroxylated degradation products.

Materials:

-

Bortezomib anhydride (trimeric boroxine, 2)

-

3% Aqueous hydrogen peroxide

-

Methanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Bortezomib anhydride (e.g., 5.0 g) in methanol (20 mL).

-

To the stirred solution, add 3% aqueous hydrogen peroxide (10 mL).

-

Stir the resulting solution at room temperature for 3 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, remove the solvent under vacuum.

-

Dissolve the residue in diethyl ether (100 mL).

-

Filter the solution through a pad of silica gel.

-

Elute the product with diethyl ether.

-

Combine the ethereal fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a mixture of the hydroxylated intermediates (4a and 4b).

Table 2: Quantitative Data for Oxidation Reaction

| Parameter | Value | Reference |

| Starting Material | Bortezomib Anhydride (5.0 g, 13 mmol) | [3] |

| Reagents | 3% H₂O₂ (10 mL), Methanol (20 mL) | [3] |

| Reaction Time | 3 hours | [3] |

| Product | Mixture of diastereomers (4a and 4b) | [3] |

| Diastereomeric Ratio | 39:61 (4a:4b) | [3] |

Protocol 2: Synthesis of this compound

Objective: To convert the hydroxylated intermediate (4a) to this compound.

Materials:

-

Hydroxylated intermediate (4a)

-

Aqueous buffer solution (pH 11-12), e.g., sodium bicarbonate or sodium hydroxide (B78521) solution.

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the hydroxylated intermediate (4a) in a suitable solvent.

-

Adjust the pH of the solution to 11-12 using an appropriate aqueous base.

-

Stir the reaction mixture at room temperature and monitor by HPLC until the starting material is consumed. The literature suggests this transformation can be quantitative.[3]

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

The synthesis of this compound is readily achievable through the controlled oxidative degradation of Bortezomib. This two-step process, involving the formation of a stable hydroxylated intermediate followed by a base-catalyzed rearrangement, provides a reliable method for obtaining this critical impurity for analytical and quality control purposes. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical industry.

References

The Formation of Bortezomib Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Bortezomib (B1684674) Impurity A, a critical degradation product of the proteasome inhibitor Bortezomib. Understanding the formation pathways, kinetics, and analytical methodologies for this impurity is paramount for ensuring the quality, safety, and efficacy of Bortezomib drug products.

Introduction to Bortezomib and Impurity A

Bortezomib is a dipeptidyl boronic acid derivative that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular protein degradation machinery. Its therapeutic efficacy in treating multiple myeloma and mantle cell lymphoma is attributed to the boronic acid moiety, which interacts with the active site of the proteasome.

Bortezomib Impurity A is a significant degradation product formed under oxidative conditions.[1] Chemically, it is the corresponding amide resulting from the oxidative deboronation of Bortezomib, where the C-B bond is cleaved and replaced by a C-OH group, which then tautomerizes to the more stable amide. The presence of this impurity is a critical quality attribute to monitor during drug substance and product manufacturing and storage.

Formation Pathway of this compound

The primary pathway for the formation of this compound is through oxidative degradation.[2] This process, known as oxidative deboronation, involves the reaction of Bortezomib with reactive oxygen species (ROS), such as hydrogen peroxide.[3][4]

The generally accepted mechanism for the oxidative deboronation of boronic acids by hydrogen peroxide involves the formation of a boronate ester intermediate, followed by a rearrangement to yield the corresponding alcohol and boric acid. In the case of Bortezomib, the resulting carbinolamide can then exist in equilibrium with its amide tautomer, which is designated as Impurity A.

Below is a diagram illustrating the logical relationship in the formation of this compound.

Caption: Logical pathway for the formation of this compound.

Quantitative Data on Impurity A Formation

Forced degradation studies have been conducted to investigate the stability of Bortezomib under various stress conditions. Oxidative stress has been consistently identified as a key factor leading to the formation of Impurity A. The following tables summarize quantitative data from these studies.

Table 1: Formation of Bortezomib Impurities under Oxidative Stress

| Oxidizing Agent | Concentration | Temperature | Time | Impurity A Formation (%) | Reference |

| Hydrogen Peroxide | 3% | Room Temperature | 3 h | 83% (as a mixture of epimeric alcohols) | [5] |

| Hydrogen Peroxide | 0.03% | Ambient | Immediate | Degradation observed | [6] |

| Hydrogen Peroxide | 15% | 15-20 °C | 3 h | Purity of 93.7% (as the hydroxyl intermediate) | [7] |

Table 2: Summary of Bortezomib Degradation in Forced Studies

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acid Hydrolysis | 0.2 M HCl | Significant degradation | [8] |

| Base Hydrolysis | 0.2 M NaOH | Significant degradation | [8] |

| Oxidation | 3% H₂O₂ | Significant degradation, formation of Impurity A | [1][8] |

| Thermal | 105 °C | Significant degradation | [8] |

| Photolysis | ICH Q1B | Stable | [8] |

Experimental Protocols

This section provides detailed methodologies for the generation and analysis of this compound, based on published literature.

Protocol for Oxidative Degradation of Bortezomib

This protocol is adapted from a study on the synthesis and characterization of Bortezomib impurities.[5]

Objective: To generate this compound through oxidative degradation of Bortezomib anhydride (B1165640).

Materials:

-

Bortezomib anhydride

-

3% Aqueous hydrogen peroxide

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve Bortezomib anhydride (e.g., 5.0 g) in methanol (e.g., 20 mL).

-

To the solution, add 3% aqueous hydrogen peroxide (e.g., 10 mL).

-

Stir the resulting solution at room temperature for 3 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, evaporate the solvent under vacuum.

-

Dissolve the residue in diethyl ether (e.g., 100 mL).

-

Filter the solution through a pad of silica gel.

-

Elute the product with diethyl ether.

-

Evaporate the ethereal solution to dryness to obtain the product, which will be a mixture of the epimeric alcohols that are precursors to Impurity A.

The following diagram illustrates the experimental workflow for this protocol.

Caption: Experimental workflow for oxidative degradation.

Analytical Method for Quantification of Bortezomib and Impurity A

A validated stability-indicating HPLC method is essential for the separation and quantification of Bortezomib and its impurities. The following is a representative HPLC method.[5][9][10]

Chromatographic Conditions:

-

Instrument: Agilent 1200 or equivalent HPLC system with UV detection.

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Knauer, Kromasil 100-5).

-

Mobile Phase A: Acetonitrile:Water:Formic Acid (300:700:1 v/v/v).

-

Mobile Phase B: Acetonitrile:Water:Formic Acid (800:200:1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: Ambient (ca. 20 °C).

-

Injection Volume: 20 µL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 - 5 | 100 | 0 |

| 5 - 20 | 100 -> 0 | 0 -> 100 |

| 20 - 22 | 0 -> 100 | 100 -> 0 |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The formation of this compound is a critical degradation pathway driven by oxidative stress. A thorough understanding of the oxidative deboronation mechanism, coupled with robust analytical methods for detection and quantification, is essential for the development and control of stable Bortezomib formulations. The information presented in this guide provides a solid foundation for researchers and drug development professionals to address the challenges associated with this critical impurity. Further studies focusing on the kinetics of Impurity A formation under various conditions would provide a more complete picture and enable more precise control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Identification of Bortezomib Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of bortezomib (B1684674) degradation products. Bortezomib, a potent proteasome inhibitor, is susceptible to degradation under various stress conditions, impacting its stability, efficacy, and safety. Understanding its degradation pathways is crucial for formulation development, stability testing, and ensuring drug quality.

Bortezomib Degradation Profile

Bortezomib undergoes degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the drug's intrinsic stability. These studies involve exposing bortezomib to a range of stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic environments.[1][2]

Significant degradation of bortezomib is commonly observed under acidic, basic, and oxidative stress conditions.[1][3][4] The peptide-based nature of bortezomib makes its amide bonds susceptible to hydrolysis.[5] Furthermore, the boronic acid moiety is a key site for oxidative degradation, often leading to deboronation.[6][7]

A multitude of degradation products (DPs) have been identified and characterized using advanced analytical techniques. One study identified as many as sixteen DPs, with the majority forming under oxidative conditions.[3] The formation of these impurities can have potential implications for the drug's immunogenicity and therapeutic efficacy.[5]

Quantitative Data Summary

The extent of bortezomib degradation varies significantly depending on the stressor and experimental conditions. The following table summarizes quantitative data from various forced degradation studies.

| Stress Condition | Reagents and Conditions | Degradation (%) | Identified Degradation Products (DPs) | Reference |

| Acid Hydrolysis | 0.2 M HCl | Significant | DP-I (l-proline⁵ racemization), DP-III (C-terminal deamidation), Hydroxyamide impurity | [1][5][8] |

| Base Hydrolysis | 0.2 M NaOH | 18.9% | DP-II (l-serine⁴ racemization), DP-III (C-terminal deamidation) | [5][8] |

| Oxidative | 3.0% - 25% H₂O₂ | Significant | DP-3, DP-6, DP-9, DP-10, DP-11, DP-12, BTZ1, BTZ2 | [3][6][8] |

| Thermal | 105°C | 1.4% | - | [5][8] |

| Photolytic | UV light | Significant | - | [4][9] |

| Neutral Hydrolysis | Water | Degradation Observed | - | [3] |

Experimental Protocols

The identification and characterization of bortezomib degradation products rely on a combination of chromatographic separation and spectroscopic detection methods.

Forced Degradation Studies

Objective: To generate degradation products of bortezomib under various stress conditions to assess its intrinsic stability.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of bortezomib in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[10]

-

Acid Hydrolysis: Treat the drug solution with an acid solution (e.g., 0.2 M HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.[8]

-

Base Hydrolysis: Treat the drug solution with a basic solution (e.g., 0.2 M NaOH) at room temperature or with heating.[8]

-

Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3-25% H₂O₂) at room temperature.[3][8]

-

Thermal Degradation: Heat the solid drug substance or a solution of the drug at a high temperature (e.g., 105°C).[8]

-

Photolytic Degradation: Expose the drug solution to UV light as per ICH Q1B guidelines.[8]

-

Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating bortezomib from its degradation products.

-

Column: A reverse-phase C18 column is commonly used (e.g., Zorbax Extend C18, Waters XBridge C18, Hibar-Purospher STAR C18).[1][2][3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01M ammonium (B1175870) formate (B1220265) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][3][8]

-

Flow Rate: A typical flow rate is between 0.6 and 1.5 mL/min.[11][13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used for the identification and structural elucidation of the separated degradation products.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[12]

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometers provide high-resolution mass data for accurate mass measurements and fragmentation analysis.[3][8]

-

Data Analysis: The structures of degradation products are proposed by comparing their mass spectra and fragmentation patterns with that of the parent drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of isolated degradation products.

-

Isolation: Major degradation products are isolated using preparative HPLC.[3]

-

Analysis: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure.[3]

Signaling Pathways and Experimental Workflows

Bortezomib's Mechanism of Action

Bortezomib functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[14][15] This pathway is responsible for the degradation of a wide range of cellular proteins, including those involved in cell cycle regulation and apoptosis.[15] By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib leads to the accumulation of ubiquitinated proteins.[15] This disruption of protein homeostasis triggers several downstream signaling cascades, ultimately leading to cancer cell death.

Caption: Bortezomib inhibits the 26S proteasome, preventing protein degradation.

Downstream Signaling Cascades

The accumulation of misfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[14][16] If the ER stress is prolonged and severe, it triggers apoptosis.[16][17] Bortezomib also prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor.[14][15] This leads to the suppression of NF-κB signaling, which is crucial for the survival of many cancer cells.[14][15]

Caption: Downstream effects of bortezomib-induced proteasome inhibition.

Experimental Workflow for Degradation Product Identification

The overall process for identifying and characterizing bortezomib degradation products follows a systematic workflow, beginning with stress testing and culminating in structural elucidation.

References

- 1. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 2. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pramanaresearch.org [pramanaresearch.org]

- 12. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, a compound of significant interest in pharmaceutical sciences, is primarily recognized as a process impurity and metabolite of Bortezomib (B1684674), a first-in-class proteasome inhibitor used in cancer therapy.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic origins, and analytical methodologies for its detection and quantification. The document further delves into the pharmacological context of its parent compound, Bortezomib, by detailing the ubiquitin-proteasome pathway, which is central to its therapeutic effect. Understanding the profile of this amide impurity is critical for the quality control and regulatory compliance of Bortezomib manufacturing.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide have been compiled from various chemical databases and supplier specifications. These properties are essential for its identification, synthesis, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | PubChem[3] |

| Synonyms | Bortezomib Impurity A, Bortezomib Amide Analog | PubChem[3] |

| CAS Number | 289472-80-6 | LookChem[1] |

| Molecular Formula | C₁₄H₁₄N₄O₂ | PubChem[3] |

| Molecular Weight | 270.29 g/mol | PubChem[3] |

| Appearance | Yellow Solid | WorldSun Bio[2] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)C2=NC=CN=C2 | PubChem[3] |

| Predicted pKa | 11.92 ± 0.46 | LookChem[1] |

| Predicted logP | 2.02750 | LookChem[1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethanol (Slightly), Methanol (B129727) (Slightly) | LookChem[1] |

| Storage Temperature | 2-8°C | LookChem[1] |

Synthesis and Formation Pathways

The presence of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide as an impurity in Bortezomib can arise from several pathways during synthesis, or as a metabolic product in vivo.

Synthetic Origin as a Process-Related Impurity

The synthesis of Bortezomib is a multi-step process involving the coupling of N-pyrazinyl-phenylalanine with a boronic acid-containing leucine (B10760876) analog.[4] (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can be formed as a side-product or a degradation product. One plausible route for its formation involves the hydrolysis of an intermediate or the final Bortezomib product where the boronic acid moiety is cleaved and replaced by a hydrogen, followed by amidation.

A general synthetic scheme for related impurities involves the coupling of N-pyrazinecarbonyl-D-phenylalanine with an appropriate amine using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]

Formation as a Metabolite

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is also a known metabolite of Bortezomib.[1][2] The primary metabolic pathway for Bortezomib is oxidative deboronation, which is mediated by cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP1A2, CYP2D6, and CYP2C9).[6] This process leads to the formation of carbinolamide metabolites which can be further metabolized. While the primary metabolites retain a modified leucine moiety, further degradation could lead to the formation of the title amide.

Experimental Protocols: Analytical Methodologies

The detection and quantification of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide as an impurity in Bortezomib active pharmaceutical ingredient (API) and drug products are crucial for quality control. Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are commonly employed.

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

A validated, stability-indicating RP-HPLC method can be used for the quantification of Bortezomib and its impurities.[7][8]

-

Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[7]

-

Mobile Phase A: A mixture of acetonitrile, water, and formic acid (e.g., 300:700:1 v/v/v).[5]

-

Mobile Phase B: A mixture of acetonitrile, water, and formic acid (e.g., 800:200:1 v/v/v).[5]

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds of varying polarities.[5] For example:

-

0-5 min: 100% A

-

5-20 min: 0-100% B

-

20-22 min: 100-0% B

-

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: Ambient.[9]

-

Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of methanol and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific detection, especially in biological matrices, LC-MS/MS is the method of choice.

-

Chromatography: Similar RP-HPLC conditions as described above can be used.[5]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer allows for the selection of a precursor ion (the molecular ion of the analyte) and its fragmentation to produce specific product ions. The transition from the precursor to the product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

Pharmacological Context: The Ubiquitin-Proteasome Pathway

While (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is considered pharmacologically inactive, its significance is tied to its parent compound, Bortezomib, which targets the ubiquitin-proteasome system (UPS).[10][11]

Overview of the Ubiquitin-Proteasome System

The UPS is a major cellular machinery for protein degradation in eukaryotic cells.[11] It plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling proteins involved in cell cycle progression, apoptosis, and signal transduction.[11][12] The process involves two main steps:

-

Ubiquitination: Target proteins are tagged with a chain of ubiquitin molecules by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).[12]

-

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[9]

Mechanism of Action of Bortezomib

Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[9] The boronic acid moiety in Bortezomib is crucial for its activity, as it forms a stable complex with the active site threonine residue of the β5 subunit of the proteasome.[13]

Inhibition of the proteasome by Bortezomib leads to the accumulation of polyubiquitinated proteins, which disrupts multiple signaling pathways within cancer cells.[13] This includes the stabilization of pro-apoptotic factors and the inhibition of the NF-κB signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[11][14]

Pharmacological Inactivity of the Amide Impurity

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lacks the boronic acid moiety that is essential for the inhibitory activity of Bortezomib against the proteasome.[6] Therefore, this compound is not expected to exhibit significant proteasome inhibitory activity and is considered a pharmacologically inactive metabolite and impurity. Its primary significance lies in its impact on the purity and quality of the Bortezomib drug substance and product.

Conclusion

(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a critical compound to monitor in the context of the development and manufacturing of Bortezomib. While it is considered pharmacologically inactive due to the absence of the essential boronic acid group, its presence as a process-related impurity and metabolite necessitates robust analytical methods for its control. This technical guide provides a foundational understanding of its properties, formation, and analytical quantification, alongside the pharmacological framework of its parent drug. For drug development professionals, ensuring the purity profile of Bortezomib by controlling impurities like this amide is paramount for delivering a safe and effective therapeutic agent.

References

- 1. (S)-N-(1-AMino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide|lookchem [lookchem.com]

- 2. worldsunchem.com [worldsunchem.com]

- 3. (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | C14H14N4O2 | CID 67121778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]

- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. ijarse.com [ijarse.com]

- 10. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. veeprho.com [veeprho.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bortezomib Impurity A (CAS Number: 289472-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib (B1684674), a first-in-class proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its therapeutic efficacy is intrinsically linked to its purity and the profile of any related substances. This technical guide provides a comprehensive overview of Bortezomib Impurity A, a known metabolite and degradation product of Bortezomib. Understanding the physicochemical properties, formation, and potential biological impact of this impurity is critical for ensuring the quality, safety, and efficacy of Bortezomib drug products.

This compound, chemically known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is formed through the oxidative degradation and hydrolysis of Bortezomib.[1][3] Its presence in the final drug product is a critical quality attribute that needs to be carefully monitored and controlled. This guide will delve into the available technical data, analytical methodologies, and the current understanding of this impurity.

Physicochemical Properties and Identification

This compound is a well-characterized organic molecule. Its key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide | [4][5] |

| CAS Number | 289472-80-6 | [4][5][6] |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [4][6] |

| Molecular Weight | 270.29 g/mol | [6][7] |

| Appearance | White Solid | [] |

| Melting Point | 168-170 °C | [] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol | [4][] |

| Purity (typical) | ≥98% | [4][6] |

Table 1: Physicochemical Properties of this compound

Formation and Synthesis

This compound is primarily formed as a degradation product of Bortezomib under specific stress conditions.

Degradation Pathway

Studies have shown that Bortezomib degrades under oxidative and hydrolytic (acidic and basic) conditions to form several impurities, including Impurity A.[9][10] The formation of Impurity A involves the cleavage of the boronic acid moiety from the parent Bortezomib molecule. One study identified three organic impurities in a Bortezomib anhydride (B1165640) drug substance, with two being epimeric products of oxidative degradation where the boron is replaced by a hydroxyl group, which can further degrade to the amide impurity.[1]

The general pathway for the formation of this compound from Bortezomib is illustrated in the diagram below.

Synthesis

While primarily an impurity, the synthesis of this compound can be achieved for use as a reference standard in analytical methods. The synthesis involves the coupling of N-pyrazinecarbonyl-L-phenylalanine with an appropriate amine. One reported method involves the use of TBTU as a coupling agent for the fragment condensation between N-pyrazinecarbonyl-L-phenylalanine and an amino component, which can lead to some degree of racemization.[1] Another patent describes a preparation method for a similar impurity.[11]

Analytical Characterization and Quantification

Accurate detection and quantification of this compound are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reverse-phase HPLC method can be used to separate Bortezomib from its impurities, including Impurity A.[9][10]

Table 2: Example HPLC Method Parameters for Bortezomib and Impurities

| Parameter | Condition | Reference |

| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | [9] |

| Mobile Phase A | Acetonitrile/Water/Formic Acid (300:700:1 v/v/v) | [1] |

| Mobile Phase B | Acetonitrile/Water/Formic Acid (800:200:1 v/v/v) | [1] |

| Gradient | 100% A for 5 min, then a linear gradient to 100% B over 15 min, followed by a return to 100% A over 2 min. | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | UV at 270 nm | [1][11] |

| LOD | 0.02% with respect to a test concentration of 2.0 mg/mL of Bortezomib | [9] |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound. A Chinese patent provides 1H NMR data for a related impurity.[11]

Table 3: Spectral Data for a Related Bortezomib Impurity

| Technique | Data | Reference |

| ¹H NMR (500MHz, CDCl₃) | δ (ppm): 9.31 ~ 9.35(1H, m), 8.75 ~ 8.77(1H, m), 8.52 ~ 8.54 (1H, m), 8.25 ~ 8.41(1H, m), 7.18 ~ 7.47(5H, m), 6.49 ~ 6.50(1H, d), 5.28 ~ 5.43(1H, m), 4.80 ~ 4.90(1H, m), 3.17 ~ 3.29(2H, m), 3.14 ~ 3.16(1H, m), 1.13 ~ 1.44(2H, m), 1.46 ~ 1.85(1H, m), 0.85 ~ 0.87(6H, dd) | [11] |

Biological Activity and Impact

As a metabolite and degradation product of Bortezomib, the biological activity of Impurity A is of significant interest.

Current Knowledge

Research on the degradation products of Bortezomib as a class has shown that they are generally less toxic than the parent drug. One study found that isolated degradation products were around 2–6 times less toxic than Bortezomib.[13] Another study suggested that certain degradation products were non-toxic up to 100 μM concentrations in normal human cells.[14]

Proposed Experimental Workflow for Biological Characterization

Given the lack of specific biological data for Impurity A, a systematic evaluation is warranted. The following workflow outlines a proposed experimental approach to characterize its biological activity.

Conclusion

This compound (CAS: 289472-80-6) is a critical process-related impurity and degradation product of Bortezomib. Its formation is linked to oxidative and hydrolytic stress conditions. Robust analytical methods, primarily HPLC, are available for its detection and quantification to ensure the quality of the final drug product. While the general class of Bortezomib degradation products appears to be less toxic than the parent compound, a detailed biological characterization of Impurity A itself is lacking in the current literature. Further investigation into its specific biological effects is recommended to fully understand its potential impact on the safety and efficacy of Bortezomib therapy. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bortezomib.

References

- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 289472-80-6 | SynZeal [synzeal.com]

- 6. chemscene.com [chemscene.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. CN109320584A - A kind of impurity of bortezomib and preparation method thereof - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Oxidative Degradation of Bortezomib: A Mechanistic Insight into the Formation of Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the degradation of the proteasome inhibitor Bortezomib (B1684674), with a specific focus on the formation of its critical degradation product, Impurity A. Understanding the mechanism and kinetics of this degradation is paramount for ensuring the stability, efficacy, and safety of Bortezomib-containing drug products. This document outlines the chemical transformation, summarizes relevant quantitative data, and provides detailed experimental protocols for the study of this degradation pathway.

Introduction to Bortezomib and its Degradation

Bortezomib is a dipeptidyl boronic acid analogue that functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery for protein degradation. Its therapeutic efficacy in treating multiple myeloma and mantle cell lymphoma is well-established.[1][2] However, as a boronic acid-containing compound, Bortezomib is susceptible to degradation under various stress conditions, including exposure to acid, base, and oxidative agents.[3][4][5][6][7] One of the most significant degradation pathways involves the oxidative cleavage of the carbon-boron bond, leading to the formation of Impurity A.[1][8]

The Chemical Transformation: From Bortezomib to Impurity A

The formation of Impurity A from Bortezomib is primarily an oxidative process known as oxidative deboronation.[1] This reaction results in the replacement of the boronic acid moiety with a hydroxyl group, which then tautomerizes to the more stable amide.

Bortezomib: ([(1R)-3-methyl-1-({(S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid)

Impurity A: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[8][9]

The proposed mechanism for this transformation is illustrated below.

Quantitative Analysis of Bortezomib Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The tables below summarize quantitative data from various studies on Bortezomib.

Table 1: Summary of Bortezomib Forced Degradation Studies

| Stress Condition | Reagent/Details | Duration | Degradation (%) | Major Impurities Formed | Reference |

| Acid Hydrolysis | 0.2 M HCl | 2 hours | Significant | Hydroxyamide impurity | [3][6][7] |

| Base Hydrolysis | 0.2 M NaOH | 2 hours | Significant | Hydroxyamide impurity | [3][6][7] |

| Oxidation | 3% or 25% H₂O₂ | 2 hours | Significant | Impurity A, Impurity B, Impurity E | [4][7] |

| Thermal | 105°C | 24 hours | Significant | Impurity A, Impurity B, Impurity E | [4][5] |

| Photolysis | ICH Q1B conditions | 24 hours | Not specified | Not specified | [3][6][7] |

Table 2: Analytical Method Parameters for Bortezomib and Impurities

| Parameter | Impurity A | Bortezomib | Method | Reference |

| LOD | 0.02% (of 2.0 mg/mL) | 0.02% (of 2.0 mg/mL) | RP-HPLC | [3][6] |

| LOQ | Not specified | Not specified | RP-HPLC | [3][6] |

| Resolution | >2.0 (from Bortezomib and other impurities) | - | RP-HPLC | [3][6] |

Experimental Protocols

The following sections detail generalized protocols for conducting forced degradation studies on Bortezomib to investigate the formation of Impurity A.

General Experimental Workflow

The overall process for a forced degradation study is depicted below.

Preparation of Stock and Working Solutions

-

Bortezomib Stock Solution: Accurately weigh and dissolve Bortezomib in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a stock solution of a known concentration (e.g., 2.0 mg/mL).[3][6]

-

Working Solutions: Dilute the stock solution with the appropriate stress medium (acid, base, or water for thermal and oxidative stress) to the desired concentration for the study.

Forced Degradation Conditions

-

Acid Hydrolysis: Mix the Bortezomib working solution with an equal volume of a strong acid (e.g., 0.4 M HCl to achieve a final concentration of 0.2 M HCl) and incubate at a specified temperature (e.g., room temperature or elevated) for a set duration (e.g., 2 hours).[7]

-

Base Hydrolysis: Mix the Bortezomib working solution with an equal volume of a strong base (e.g., 0.4 M NaOH to achieve a final concentration of 0.2 M NaOH) and incubate at room temperature for a set duration (e.g., 2 hours).[7]

-

Oxidative Degradation: Treat the Bortezomib working solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a specified time (e.g., 2 hours).[7]

-

Thermal Degradation: Store the Bortezomib working solution (in a sealed container) in a calibrated oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).[7]

-

Control Sample: A solution of Bortezomib in the same solvent, protected from light and stored at refrigerated temperatures, should be used as a control.

Sample Analysis by RP-HPLC

A validated stability-indicating HPLC method is crucial for the separation and quantification of Bortezomib and its degradation products.

-

Chromatographic System: A typical system consists of a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Column: A C18 column is commonly used for separation (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm).[3][6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile) is often employed.[1][10]

-

Detection Wavelength: Monitoring at 270 nm is common for Bortezomib and its impurities.[1][10]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[10]

Identification of Impurity A

The identity of the peak corresponding to Impurity A can be confirmed by:

-

Co-injection: Spiking a degraded sample with a qualified reference standard of Impurity A and observing peak co-elution.

-

LC-MS Analysis: Coupling the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the eluting peaks. The m/z of Impurity A should correspond to its molecular weight.[5]

Conclusion

The degradation of Bortezomib to Impurity A is a critical transformation to monitor for ensuring the quality and stability of the drug product. This degradation is primarily driven by oxidative stress, leading to the cleavage of the carbon-boron bond. By employing systematic forced degradation studies and validated analytical methods as outlined in this guide, researchers and drug development professionals can effectively characterize and control the formation of Impurity A, thereby ensuring the safety and efficacy of Bortezomib therapies.

References

- 1. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Bortezomib Impurity A | 289472-80-6 | SynZeal [synzeal.com]

- 10. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidative Degradation of Bortezomib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation of Bortezomib (B1684674), a potent proteasome inhibitor used in cancer therapy. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the drug's stability, safety, and efficacy. This document details the core degradation mechanisms, experimental protocols for stress testing, and analytical methodologies for the identification and quantification of degradation products.

Core Concepts in Bortezomib's Oxidative Degradation

Bortezomib, a dipeptidyl boronic acid, is susceptible to degradation under oxidative stress. The primary mechanism of its oxidative degradation is deboronation , a process that cleaves the carbon-boron bond, leading to the loss of the boronic acid moiety essential for its therapeutic activity. This process represents a key deactivation pathway for the drug.[1][2]

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), have been instrumental in identifying the resulting degradation products.[3][4][5][6][7][8][9] These studies typically involve exposing Bortezomib to various oxidizing agents, such as hydrogen peroxide and sodium hypochlorite.[5][7][10]

The major degradation products identified under oxidative stress include a near-equal mixture of diastereomeric carbinolamide metabolites (M1/M2) and a hydroxyamide impurity.[1][2][5][6][9] In some studies, up to thirteen degradation products have been identified when using specific co-solvents.[4][7] The formation of these impurities is a critical consideration in the development of stable formulations and analytical methods for Bortezomib.

Experimental Protocols for Forced Oxidative Degradation

Detailed methodologies are essential for replicating and comparing degradation studies. Below is a typical protocol for inducing and analyzing the oxidative degradation of Bortezomib.

Objective: To induce and characterize the degradation products of Bortezomib under oxidative stress.

Materials:

-

Bortezomib active pharmaceutical ingredient (API)

-

Sodium Hypochlorite (NaOCl) solution (e.g., 0.25% or 0.5%)[10]

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib:â Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction - Chemical Research in Toxicology - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. oaji.net [oaji.net]

- 6. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 7. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bortezomib (B1684674), a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its primary mechanism of action involves the reversible and selective inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of intracellular proteins.[1][2][3] This inhibition disrupts cellular homeostasis, leading to a cascade of events including the accumulation of ubiquitinated proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis of cancer cells.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and essential experimental protocols related to Bortezomib and its associated compounds.

Mechanism of Action

Bortezomib, a dipeptidyl boronic acid, specifically targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][4] This targeted inhibition prevents the degradation of numerous proteins that regulate critical cellular processes such as cell cycle progression, apoptosis, and signaling.[5] The accumulation of these regulatory proteins, along with misfolded and damaged proteins, triggers two primary cell death pathways: the unfolded protein response (UPR) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][6]

Key Signaling Pathways

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum due to proteasome inhibition leads to ER stress and activation of the UPR.[4][7] The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key events in Bortezomib-induced UPR include the induction of Grp78, CHOP, PERK, and IRE1α.[7][8] The transcription factor XBP-1, a major regulator of the UPR, has been identified as a potential marker for predicting the response to Bortezomib.[9][10]

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bortezomib-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic, anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]

The Biotransformation of Bortezomib: A Deep Dive into the Formation of Impurity A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bortezomib (B1684674), a first-in-class proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the biotransformation of Bortezomib, with a specific focus on the formation of its inactive metabolites, including the notable Impurity A. We will delve into the enzymatic pathways responsible for its degradation, present quantitative data from relevant studies, and provide detailed experimental protocols for the analysis of Bortezomib and its metabolites. This guide is intended to be a valuable resource for researchers and professionals involved in the development and analysis of proteasome inhibitors.

Introduction

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1][2] By blocking the proteasome, Bortezomib disrupts cellular homeostasis and induces apoptosis in cancer cells. The clinical activity of Bortezomib is influenced by its metabolism, which primarily occurs in the liver. Understanding the biotransformation of Bortezomib is crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring drug product quality.

A significant aspect of Bortezomib's metabolism is its conversion to inactive metabolites through a process of oxidative deboronation.[2][3][4] This process leads to the formation of several metabolites, with two diastereomeric carbinolamides, M1 and M2, being the most prominent.[1] This guide will specifically address the formation of "Impurity A," a known metabolite and degradation product of Bortezomib.[5][6][7]

The Metabolic Pathway of Bortezomib

The primary route of Bortezomib metabolism is hepatic oxidative deboronation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[8][9][10] This process involves the replacement of the boronic acid moiety with a hydroxyl group, leading to the formation of pharmacologically inactive metabolites.[1][8][9]

Key Enzymes in Bortezomib Metabolism

In vitro studies using human liver microsomes and cDNA-expressed CYP isoenzymes have identified several enzymes responsible for Bortezomib metabolism.[3][4] The major contributors are:

Other CYP isoforms play a minor role in its metabolism, including:

The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions when co-administered with inhibitors or inducers of a single CYP isoform.[1] However, potent inhibitors of CYP3A4, such as ketoconazole, have been shown to increase Bortezomib exposure.[8][13]

Formation of Impurity A and Other Major Metabolites

The oxidative deboronation of Bortezomib results in the formation of two primary diastereomeric carbinolamide metabolites, M1 and M2.[1] Further metabolism of these initial products can occur through hydroxylation on the leucine (B10760876) and phenylalanine moieties.[3]

"Impurity A" is a recognized metabolite of Bortezomib.[5][7] Its chemical name is (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[7][14] This structure corresponds to the product of oxidative deboronation of Bortezomib, where the boronic acid group is replaced by an amide group. It is also a known degradation product of Bortezomib that can be formed under oxidative stress conditions.[6][7]

The biotransformation pathway leading to the formation of Impurity A is depicted in the following diagram:

Caption: Metabolic pathway of Bortezomib to Impurity A.

Quantitative Analysis of Bortezomib Biotransformation

Quantitative data on the formation of Bortezomib metabolites is essential for understanding its pharmacokinetic profile. The following table summarizes the relative contributions of the major human cytochrome P450 enzymes to the in vitro metabolism of Bortezomib.

| CYP Isoform | Contribution to Metabolism (%) |

| CYP3A4 | 38.4 |

| CYP2C19 | 30.1 |

| CYP1A2 | 10.5 |

| CYP2D6 | Minor |

| CYP2C9 | Minor |

| Data from in vitro studies with human liver microsomes.[1] |

Studies in patients have shown that after intravenous administration, Bortezomib is rapidly cleared from the plasma, with a terminal elimination half-life of more than 40 hours after the initial dose.[2][4] The clearance of Bortezomib is primarily due to hepatic metabolism.

Experimental Protocols

The identification and quantification of Bortezomib and its metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Sample Preparation

-

Plasma Samples: Collect blood samples from patients at specified time points after Bortezomib administration.

-

Centrifuge the blood samples to separate the plasma.

-

Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma samples.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing Bortezomib and its metabolites for analysis.

HPLC Method for Separation of Bortezomib and Impurities

A validated stability-indicating HPLC method is crucial for separating Bortezomib from its impurities and degradation products.[15]

-

Column: Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) or equivalent.[15]

-

Mobile Phase A: A mixture of acetonitrile and water.

-

Mobile Phase B: A mixture of acetonitrile and water with a higher concentration of acetonitrile.

-

Gradient Elution: A gradient program is used to achieve optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

Mass Spectrometry for Identification and Quantification

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[16]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer can be used.

-

Data Acquisition: Operate the mass spectrometer in full scan mode for metabolite identification and in multiple reaction monitoring (MRM) mode for quantification.

The following diagram illustrates a general workflow for the analysis of Bortezomib biotransformation.

Caption: Experimental workflow for Bortezomib metabolite analysis.

Conclusion

The biotransformation of Bortezomib is a critical determinant of its clinical pharmacology. The primary metabolic pathway of oxidative deboronation, mediated predominantly by CYP3A4 and CYP2C19, leads to the formation of inactive metabolites, including Impurity A. A thorough understanding of this process, supported by robust analytical methodologies, is essential for the continued development and clinical application of Bortezomib and next-generation proteasome inhibitors. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Pharmacology, pharmacokinetics, and practical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacokinetics and Safety of Bortezomib in Patients with Advanced Malignancies and Varying Degrees of Liver Dysfunction: Phase 1 NCI Organ Dysfunction Working Group Study NCI-6432 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bortezomib Pharmacogenetic Biomarkers for the Treatment of Multiple Myeloma: Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bortezomib Impurity A | 289472-80-6 | SynZeal [synzeal.com]

- 15. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]

- 16. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Process Impurities in Bortezomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and control of process-related impurities in the manufacturing of Bortezomib (B1684674). Adherence to stringent impurity profiling is critical for ensuring the quality, safety, and efficacy of this first-in-class proteasome inhibitor used in cancer therapy. This document outlines the common impurities, analytical methodologies for their detection, and the regulatory framework governing their control.

Introduction to Bortezomib and Its Impurity Profile

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key cellular complex that degrades ubiquitinated proteins.[1] By disrupting this pathway, Bortezomib induces apoptosis in cancer cells and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The active pharmaceutical ingredient (API) is typically produced as a trimeric boronic anhydride, which is formulated with mannitol (B672) to form a stable diester. This ester hydrolyzes to release the active boronic acid upon reconstitution for injection.[1]